
CID 22052990
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 22052990 is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In
Mécanisme D'action
CID 22052990 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases. Furthermore, it has been shown to inhibit the replication of viruses by targeting viral proteins and inhibiting their activity.
Avantages Et Limitations Des Expériences En Laboratoire
CID 22052990 has several advantages for lab experiments. It is a selective inhibitor of CK2 and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and has good bioavailability. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of CID 22052990. One direction is to further explore its potential therapeutic properties in various disease models. For example, it could be studied in models of other neurodegenerative diseases such as Huntington's disease. Another direction is to explore its potential as a combination therapy with other drugs. Finally, further research could be conducted to optimize the synthesis method of this compound to improve its solubility and half-life.
Méthodes De Synthèse
CID 22052990 is a synthetic compound that was developed by a team of researchers from the University of California, San Francisco. The synthesis method involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 2,3-dibromo-1-propanol in the presence of a palladium catalyst. The resulting compound is then treated with sodium hydroxide to yield this compound.
Applications De Recherche Scientifique
CID 22052990 has been extensively studied in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
InChI |
InChI=1S/2FH.2GeO2.Mg/c;;2*2-1-3;/h2*1H;;;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQXPVDRRPRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ge]=O.[O-][Ge]=O.F.F.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Ge2H2MgO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

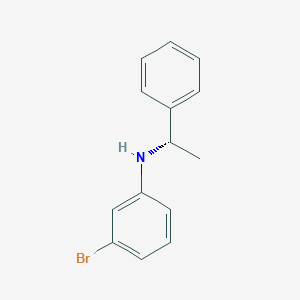

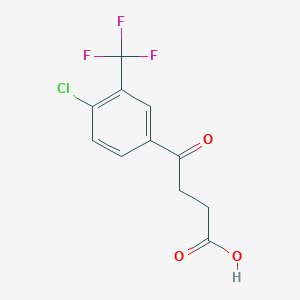


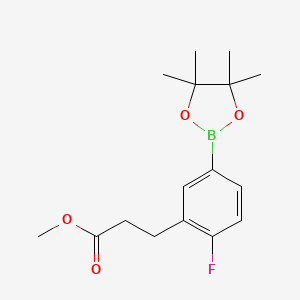

![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)
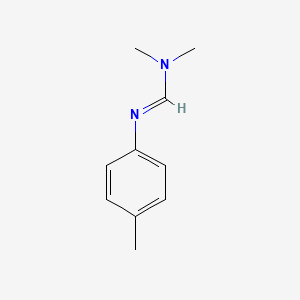

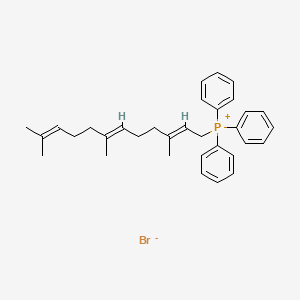
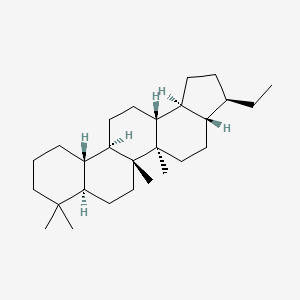
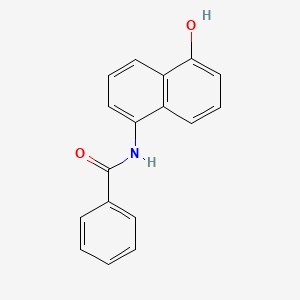
![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)